1-(2-Methoxy-5-methylphenyl)piperazine

Descripción general

Descripción

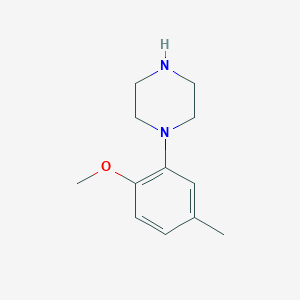

1-(2-Methoxy-5-methylphenyl)piperazine is an organic compound with the molecular formula C12H18N2O It is a derivative of piperazine, a heterocyclic amine, and features a methoxy and methyl group attached to a phenyl ring

Métodos De Preparación

The synthesis of 1-(2-Methoxy-5-methylphenyl)piperazine typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(2-Methoxy-5-methylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

1-(2-Methoxy-5-methylphenyl)piperazine serves as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. It is utilized in developing new drugs and agrochemicals due to its reactive piperazine structure.

Biology

In biological research, this compound is studied for its effects on neurotransmitter systems , particularly serotonin and dopamine receptors, which are crucial in mood regulation and neurological functions. It has been shown to act as a partial agonist at serotonin 5-HT_1A receptors and an antagonist at 5-HT_2A receptors, influencing serotonergic signaling pathways.

Medicine

The compound is under investigation for its therapeutic potential in treating neurological disorders such as anxiety and depression. Its ability to enhance serotonin release suggests possible anxiolytic effects. Additionally, studies have indicated potential applications in managing symptoms of schizophrenia and other psychiatric conditions.

The biological activities of this compound can be summarized as follows:

- Neuropharmacological Effects : In vitro studies indicate that this compound modulates neurotransmitter release, enhancing serotonin levels in neuronal cultures.

- Antimicrobial Activity : Research has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited inhibition zones ranging from 10 to 15 mm against selected bacterial strains.

- Cytotoxicity in Cancer Research : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, derivatives similar to this compound have shown significant antiproliferative effects against colon cancer cells.

Case Studies

- Neuropharmacological Study : A study evaluated the effects of various piperazine derivatives on memory acquisition in animal models. The results indicated that compounds similar to this compound could enhance memory performance through interactions with cholinergic and serotonergic systems .

- Antimicrobial Efficacy : In a comparative analysis of antimicrobial properties among piperazine derivatives, this compound demonstrated notable efficacy against specific bacterial strains, supporting its potential use in treating infections .

- Cytotoxicity Evaluation : Research has indicated that related piperazine compounds exhibit significant cytotoxic effects on breast cancer cells (MCF7), suggesting that further investigation into this compound could reveal similar anticancer properties .

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are involved in mood regulation and other neurological functions. The exact pathways and molecular targets are still under investigation, but its effects on these systems suggest potential therapeutic applications .

Comparación Con Compuestos Similares

1-(2-Methoxy-5-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:

1-(2-Methylphenyl)piperazine: Lacks the methoxy group, which may result in different chemical and biological properties.

1-(2-Methoxyphenyl)piperazine: Similar structure but without the methyl group, potentially affecting its reactivity and interactions.

1-(2-Methoxy-4-methylphenyl)piperazine: The position of the methyl group is different, which can influence its chemical behavior and biological activity.

These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substitution pattern on the phenyl ring, which can significantly impact its properties and applications.

Actividad Biológica

1-(2-Methoxy-5-methylphenyl)piperazine, a derivative of piperazine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine ring attached to a substituted phenyl group, which includes a methoxy group at the second position and a methyl group at the fifth position. Its molecular formula is with a molecular weight of approximately 192.26 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions can modulate various biochemical pathways, influencing neuronal activity and signaling. The compound may act as an agonist or antagonist at specific receptors, affecting mood regulation and other neurological functions.

Anticancer Activity

A study assessing various piperazine derivatives highlighted the potential anticancer properties of related compounds. For instance, derivatives containing similar piperazine structures demonstrated significant antiproliferative effects against multiple cancer cell lines, including colon and CNS cancers. Although direct studies on this compound are scarce, the promising results from related compounds indicate that it may also exhibit similar activities .

Neuropharmacological Studies

In preclinical research, derivatives like 1-(4-Methoxy-2-Methylphenyl)piperazine were evaluated for their effects on memory acquisition and consolidation in animal models. These studies suggested involvement of cholinergic and serotonin receptors in mediating memory improvement, which may extend to this compound due to its structural characteristics .

Comparative Analysis of Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Methoxy group at position 2 on phenyl | Anxiolytic, antidepressant |

| 1-(4-Methoxyphenyl)piperazine | Methoxy group at position 4 on phenyl | Antipsychotic |

| This compound | Methoxy group at position 2, methyl at position 5 | Potential anxiolytic and antidepressant activity |

Propiedades

IUPAC Name |

1-(2-methoxy-5-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10-3-4-12(15-2)11(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQDADYHTCZZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.